[4-(Toluene-4-sulfonyl)piperazin-1-yl](p-tolyl)methanone
Description
4-(Toluene-4-sulfonyl)piperazin-1-ylmethanone is a piperazine-based compound featuring a p-tolyl (4-methylphenyl) group linked via a ketone to the piperazine ring, which is further substituted with a toluene-4-sulfonyl moiety. The sulfonyl group introduces strong electron-withdrawing characteristics, influencing reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
(4-methylphenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-3-7-17(8-4-15)19(22)20-11-13-21(14-12-20)25(23,24)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWALYLCZVKQOPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Toluene-4-sulfonyl)piperazin-1-ylmethanone typically involves the reaction of piperazine with p-toluenesulfonyl chloride to form the intermediate 4-(Toluene-4-sulfonyl)piperazine. This intermediate is then reacted with p-tolylmethanone under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of 4-(Toluene-4-sulfonyl)piperazin-1-ylmethanone may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the piperazine ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(Toluene-4-sulfonyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its piperazine moiety is a common feature in many bioactive molecules, and the presence of the toluene-4-sulfonyl group can enhance the compound’s pharmacokinetic properties.
Industry
In the industrial sector, 4-(Toluene-4-sulfonyl)piperazin-1-ylmethanone can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Toluene-4-sulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to target sites and modulate their activity. The toluene-4-sulfonyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physical Properties
The substituents on the piperazine ring and aryl groups significantly impact melting points, solubility, and stability. Key comparisons include:
Table 1: Physical Properties of Selected Analogs
| Compound Name | Substituents (Piperazine/Aryl) | Melting Point (°C) | State/Appearance | Source |
|---|---|---|---|---|
| 4-(Toluene-4-sulfonyl)piperazin-1-ylmethanone (Target) | Toluene-4-sulfonyl / p-tolyl | Not reported | Not reported | |
| (4-(4-Aminophenyl)piperazin-1-yl)(p-tolyl)methanone | 4-Aminophenyl / p-tolyl | Not reported | Not reported | |
| (4-(4-Nitrophenyl)piperazin-1-yl)(phenyl)methanone (Compound 12) | 3-Methoxy-4-nitrophenyl / phenyl | 185–187 | Yellow amorphous solid | |
| (4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)(phenyl)methanone (Compound 14) | 4-Amino-3-methoxyphenyl / phenyl | Not solid | Dark brown viscous oil | |
| (4-(4-Hydroxyphenyl)piperazin-1-yl)(3-bromophenyl)methanone (Compound 12) | 4-Hydroxyphenyl / 3-bromophenyl | 153–154 | White powder | |
| (4-Chlorophenyl)(4-(3-(p-tolyl)-triazolo[3,4-a]phthalazin-6-yl)piperazin-1-yl)methanone (Compound 22) | Chlorophenyl / triazolophthalazine | 263–265 | White solid |
Key Observations :
- Electron-withdrawing groups (EWGs) : Nitro (Compound 12, 185–187°C) and sulfonyl (Target) groups increase melting points due to enhanced dipole interactions .
- Electron-donating groups (EDGs): Amino (Compound 14) and hydroxyl (Compound 12 in ) groups reduce crystallinity, resulting in oily or lower-melting solids .
- Heterocyclic moieties : Triazolophthalazine (Compound 22) introduces rigidity, raising the melting point to 263–265°C .
Stability and Reactivity
- Sulfonyl Stability : Sulfonamides are generally resistant to hydrolysis, unlike nitro groups (e.g., Compound 12 in ), which are prone to reduction in biological systems.
- Amino Group Reactivity: Amino derivatives (e.g., ) are susceptible to oxidation, limiting their shelf life compared to the target compound.
Biological Activity
The compound 4-(Toluene-4-sulfonyl)piperazin-1-ylmethanone is a derivative of piperazine that has garnered interest due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-(Toluene-4-sulfonyl)piperazin-1-ylmethanone can be represented as follows:
Molecular Weight: 302.39 g/mol
Melting Point: Approximately 101-103 °C
Mechanisms of Biological Activity
Research indicates that compounds similar to 4-(Toluene-4-sulfonyl)piperazin-1-ylmethanone exhibit various biological activities, including:
- Tyrosinase Inhibition : Tyrosinase is a key enzyme involved in melanin synthesis. Compounds with similar structures have been shown to act as competitive inhibitors of tyrosinase, which can be beneficial in treating hyperpigmentation disorders. For instance, a related compound demonstrated an IC50 value of 0.18 μM against Agaricus bisporus tyrosinase, indicating significant inhibitory potential .
- Antimicrobial Activity : Some piperazine derivatives have exhibited antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Neuropharmacological Effects : Piperazine derivatives often interact with neurotransmitter systems, potentially influencing conditions such as anxiety and depression. The structural modifications in compounds like 4-(Toluene-4-sulfonyl)piperazin-1-ylmethanone may enhance their efficacy in modulating these pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of piperazine derivatives, providing insights into their potential therapeutic applications:
- Study on Tyrosinase Inhibition : A study reported the synthesis and evaluation of various piperazine derivatives for their inhibitory effects on tyrosinase. The findings suggested that modifications on the piperazine ring significantly impacted the inhibitory potency, with some compounds showing over 100-fold increased activity compared to standard inhibitors .
| Compound | IC50 (μM) | Notes |
|---|---|---|
| Kojic Acid | 17.76 | Reference compound |
| Compound 26 | 0.18 | Highly active inhibitor |
- Antimicrobial Studies : Another investigation focused on the antimicrobial properties of piperazine derivatives, demonstrating effective inhibition against several bacterial strains. The results indicated that structural variations could lead to enhanced activity against resistant strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
